molecular formula C14H13NO3 B2561453 (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 477854-96-9

(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2561453
CAS No.: 477854-96-9
M. Wt: 243.26 g/mol
InChI Key: USVODSLVVYMWLD-UHFFFAOYSA-N
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Description

(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is an organic compound that features a furan ring and a methoxyphenyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves the condensation of furan-3-carbaldehyde with 4-methoxyaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The propenone linkage can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenone linkage results in the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies on its interaction with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential use as a precursor for functional materials can be explored.

Mechanism of Action

The mechanism of action of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(furan-3-yl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-1-(furan-3-yl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one: Similar structure but with a chloro group instead of a methoxy group.

    (2E)-1-(furan-3-yl)-3-[(4-nitrophenyl)amino]prop-2-en-1-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

477854-96-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one

InChI

InChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3

InChI Key

USVODSLVVYMWLD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2

solubility

not available

Origin of Product

United States

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